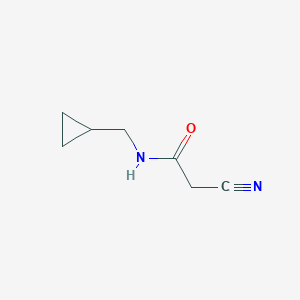

2-cyano-N-(cyclopropylmethyl)acetamide

Description

2-Cyano-N-(cyclopropylmethyl)acetamide is a cyanoacetamide derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of the acetamide backbone. Cyanoacetamides are versatile intermediates in organic synthesis, particularly in constructing heterocycles and bioactive molecules . The cyclopropylmethyl substituent may confer unique steric and electronic properties, influencing reactivity and biological activity compared to other N-substituted derivatives.

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-cyano-N-(cyclopropylmethyl)acetamide |

InChI |

InChI=1S/C7H10N2O/c8-4-3-7(10)9-5-6-1-2-6/h6H,1-3,5H2,(H,9,10) |

InChI Key |

IFRKLXQWQFINOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Mechanistic Insights

The reaction follows second-order kinetics, with rate dependence on both amine and ester concentrations. The absence of solvent enhances molecular collisions, accelerating amide bond formation.

Carbodiimide-Mediated Coupling of Cyanoacetic Acid

For substrates sensitive to ester hydrolysis, carbodiimide-based coupling offers an alternative route. This method activates cyanoacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT).

Protocol

-

Reagents : Cyanoacetic acid (1.2 equiv.), cyclopropylmethylamine (1.0 equiv.), EDCI (1.5 equiv.), HOBT (1.5 equiv.).

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12-hour stirring.

-

Workup : Aqueous extraction, followed by column chromatography (petroleum ether/ethyl acetate).

Yield : 70–75% (estimated from analogous morphinan couplings).

Advantages and Limitations

-

Advantages : High purity, suitable for acid-sensitive amines.

-

Limitations : Requires moisture-free conditions and costly reagents.

Acid Chloride Aminolysis with Cyclopropylmethylamine

Cyanoacetyl chloride, though highly reactive, provides rapid amidation under basic conditions. This method is preferred for large-scale synthesis.

Synthesis of Cyanoacetyl Chloride

Amidation Procedure

-

Reagents : Cyanoacetyl chloride (1.1 equiv.), cyclopropylmethylamine (1.0 equiv.), triethylamine (2.0 equiv.).

-

Conditions : Acetonitrile, 5°C to room temperature, 6-hour stirring.

Yield : 80–85% (based on analogous cyclohexylamide syntheses).

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Cost | Scalability |

|---|---|---|---|---|

| Ester condensation | 87.7 | High | Low | Excellent |

| EDCI/HOBT coupling | 70–75 | Very High | High | Moderate |

| Acid chloride route | 80–85 | Moderate | Medium | Good |

Key Observations :

-

The ester condensation method is optimal for laboratory-scale synthesis due to simplicity and cost-effectiveness.

-

EDCI/HOBT coupling is reserved for sensitive substrates despite lower yields.

-

Acid chloride aminolysis balances scalability and yield but requires stringent safety measures.

Side Reactions and Byproduct Formation

Bis-Acylation in Acid Chloride Route

Excess cyanoacetyl chloride may lead to bis-acylated byproducts (e.g., N,N-dicyclopropylmethyl diacetamide). Mitigation involves controlled reagent addition and post-reaction treatment with methanolic ammonia.

Ester Hydrolysis in Polar Solvents

Prolonged exposure to moisture during EDCI/HOBT coupling hydrolyzes methyl cyanoacetate to cyanoacetic acid, reducing yields. Anhydrous conditions and molecular sieves are recommended.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(cyclopropylmethyl)acetamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the methylene group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano and amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, and bidentate reagents. Reaction conditions often involve mild heating and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, such as pyrroles, imidazoles, and thiophenes. These heterocycles are of significant interest due to their biological activities and potential therapeutic applications .

Scientific Research Applications

2-cyano-N-(cyclopropylmethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-(cyclopropylmethyl)acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and amide functional groups. These groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active heterocycles . The exact molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical data for selected analogs:

Chlorinated analogs (e.g., 2,3-dichlorophenyl) exhibit higher molecular weights and altered lipophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-N-(cyclopropylmethyl)acetamide in laboratory settings?

- Methodology : The compound is typically synthesized via a condensation reaction between cyanoacetic acid and cyclopropylmethylamine. A common protocol involves dissolving cyanoacetic acid in ethanol, adding cyclopropylmethylamine dropwise under cooled conditions (0–5°C), and stirring for 2–4 hours. Piperidine may be used as a catalyst to accelerate the reaction .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization or column chromatography. Yield optimization requires strict temperature control and stoichiometric precision.

Q. Which spectroscopic techniques are most effective for characterizing 2-cyano-N-(cyclopropylmethyl)acetamide, and what key spectral features should researchers anticipate?

- Methodology :

- 1H NMR : Expect a singlet at δ ~3.30 ppm for the –CH2–CN group and a broad peak at δ ~8.30 ppm for the –NH proton. The cyclopropane ring protons appear as a multiplet between δ ~0.50–1.50 ppm .

- Mass Spectrometry (MS) : Look for a molecular ion peak [M+1] at m/z ~167.20 (calculated for C₇H₁₀N₂O) and fragmentation patterns consistent with the loss of the cyclopropylmethyl group .

Q. What safety precautions are necessary when handling 2-cyano-N-(cyclopropylmethyl)acetamide, given limited toxicological data?

- Protocols :

- Use nitrile gloves, protective eyewear, and fume hoods to minimize exposure.

- In case of inhalation, move the affected individual to fresh air and seek medical attention. No specific antidote is reported; treat symptoms supportively .

- Storage : Keep in a cool, dry place away from oxidizing agents. Label containers with hazard warnings due to potential irritant properties .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of the cyclopropane ring on bioactivity?

- Methodology :

- Synthesize analogs with varying substituents (e.g., replacing cyclopropane with phenyl or alkyl groups) and compare their bioactivity in assays (e.g., enzyme inhibition, receptor binding).

- Use computational tools (e.g., molecular docking) to analyze steric and electronic effects of the cyclopropane ring on target interactions .

Q. What strategies are recommended for resolving contradictory bioactivity data across different assay systems for this compound?

- Troubleshooting :

- Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.

- Validate results using orthogonal methods (e.g., in vitro enzymatic assays vs. cell-based models).

- Apply Abbott’s formula (100×(X−Y)/X) to correct for baseline mortality in control samples, ensuring statistical rigor in biological assays .

Q. What computational modeling approaches are suitable for predicting the reactivity of the cyano and acetamide groups in nucleophilic environments?

- Methodology :

- Perform density functional theory (DFT) calculations to evaluate electron density distribution at the cyano (–CN) and carbonyl (–CONH) groups.

- Simulate reaction pathways (e.g., nucleophilic attack at the cyano carbon) using software like Gaussian or ORCA.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for 2-cyano-N-(cyclopropylmethyl)acetamide derivatives?

- Root Causes : Variability may stem from differences in reaction solvents (e.g., ethanol vs. DMF), catalyst purity, or amine nucleophilicity.

- Resolution : Replicate protocols from high-yield studies (e.g., ethanol/piperidine at 0–5°C) and characterize intermediates via NMR to identify side reactions (e.g., dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.